molecular formula C6Cl4O6Ru2 B1662661 Tricarbonyldichlororuthenium(II) dimer CAS No. 22594-69-0

Tricarbonyldichlororuthenium(II) dimer

Cat. No. B1662661
CAS RN: 22594-69-0
M. Wt: 512 g/mol
InChI Key: JYHHJVKGDCZCCL-UHFFFAOYSA-J
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Description

Tricarbonyldichlororuthenium(II) dimer, also known as CORM-2, is a pharmacological donor of CO releasing . It is used in various pharmacological studies, including enhancement of coagulation and attenuation of vulnerability to fibrinolysis, modification of thrombus growth or disintegration, enhancement of fibrinogen as a substrate for thrombin, and regulation of ion transport by gasotransmitters .


Synthesis Analysis

The dinuclear complex [Ru(CO)3Cl2]2 reacts in a 1:2 molar ratio with the 2-(diphenylphosphineoxide)pyridine ligand (PyPOPh2) in refluxing ethanol by cleavage of the chloride bridges to yield the neutral mononuclear complex [Ru(K2-PyPOPh2-N,O)(CO)2Cl2] . It can also be used in the deuteration reaction for labeling secondary amines .


Molecular Structure Analysis

The molecular weight of this compound is 512.01 . The SMILES string is [C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Ru]Cl.Cl[Ru]Cl .


Chemical Reactions Analysis

This compound can be used in the deuteration reaction for labeling secondary amines . It can also be used for the synthesis of racemization catalysts by reacting with cyclopenta[l]phenanthrenyl and cyclopenta[a]acenaphthylenyl ligands .


Physical And Chemical Properties Analysis

This compound appears as an off-white to yellow solid . It is soluble in DMSO but insoluble in water .

Scientific Research Applications

Application in Endothelial Cell Activation

  • Tricarbonyldichlororuthenium (II) dimer (CORM2) activates a specific non-selective cation current in human umbilical vein endothelial cells (HUVECs), independent of its carbon monoxide releasing property. This suggests potential applications in studying endothelial cell functions and their regulation (Dong et al., 2008).

Enhancement in Polymer Solubility and Controlled Release

  • CORM-2 has been conjugated with copolymers containing poly(4-vinylpyridine), resulting in water-soluble carbon monoxide-releasing polymeric nanoparticles. This innovation could pave the way for therapeutic applications involving controlled and sustained release of carbon monoxide (Nguyen et al., 2016).

Potential Chondroprotective Effects

  • CORM-2 shows potential in protecting human osteoarthritic chondrocytes and cartilage from the catabolic actions of interleukin-1β. This indicates its possible use in therapies for osteoarthritis and other degenerative joint diseases (Megías et al., 2008).

Impact on Coagulation and Fibrinolysis

  • CORM-2 influences coagulation kinetics and fibrinolytic vulnerability. It has been observed to enhance fibrinogen-dependent coagulation kinetics without affecting prothrombin activity, which could have implications in developing therapies for blood clotting disorders (Nielsen et al., 2010).

Therapeutic Potential in Gastric Ulcer Healing

  • CORM-2 accelerates the healing of pre-existing gastric ulcers. This reveals a potential role for CORM-2 in gastroenterological therapies, especially in the management and treatment of gastric ulcers (Magierowski et al., 2017).

Antioxidant Properties and DNA Damage Mitigation

  • A study comparing the effects of CORM-2 and its CO-depleted molecule on human cells showed that CORM-2 can reduce oxidative stress and DNA damage. This finding has potential applications in cancer therapy and research on cellular damage mitigation (Juszczak et al., 2020).

Effects on Endothelial Cell Activation in Inflammatory Conditions

  • Preconditioning of endothelial cells with CORM-2, which releases carbon monoxide, showed a decrease in oxidative stress and inflammatory activation induced by lipopolysaccharides (LPS). This suggests potential applications in the study and treatment of inflammatory vascular diseases (Sun et al., 2008).

Coagulation Enhancement in Anticoagulated Plasma

  • In plasma treated with warfarin, CORM-2 was found to enhance coagulation and decrease fibrinolytic vulnerability. This implies a possible therapeutic role of CORM-2 in controlling bleeding in patients treated with warfarin (Nielsen et al., 2010).

Cardiovascular Applications

  • CORM-2 induced expression of stromal cell-derived factor-1&agr; in cardiac cells and enhanced myocardial repair after ischemic injury. This suggests its potential use in therapies aimed at cardiac repair and regeneration (Lin et al., 2013).

Inhibition of Radiation-induced Bystander Effect

  • CORM-2 showed an inhibitory effect on radiation-induced bystander effect (RIBE) in alpha-particle irradiated cells. This provides insights into potential protective strategies against RIBE during radiotherapy (Han et al., 2010).

Mechanism of Action

Target of Action

Tricarbonyldichlororuthenium(II) dimer, also known as CORM-2, is primarily a pharmacological donor of carbon monoxide (CO) . The compound’s primary targets are the biochemical pathways that are affected by CO .

Mode of Action

CORM-2 releases CO, which then interacts with its targets . The CO released from CORM-2 prevents gastric mucosal oxidative damage induced by ischemia/reperfusion (I/R), improving gastric blood flow (GBF), and decreasing DNA oxidation and inflammatory response on a systemic level .

Biochemical Pathways

The CO released from CORM-2 affects several biochemical pathways. It enhances coagulation and attenuates vulnerability to fibrinolysis . It also regulates ion transport by gasotransmitters . Additionally, it has been used as a CO donor for reactive oxygen species mediated bacterial killing .

Pharmacokinetics

The compound’s solubility in dmso is known to be 30 mg/ml , which could potentially impact its bioavailability.

Result of Action

The CO released from CORM-2 has several molecular and cellular effects. It prevents gastric mucosal oxidative damage induced by I/R, improves GBF, and decreases DNA oxidation and inflammatory response on a systemic level . It also down-regulates MMP-1, MMP-3, MMP-10, MMP-13, and ADAMTS-5 in OA chondrocytes, inhibits cartilage degradation, and increases aggrecan synthesis and collagen II expression in chondrocytes .

Action Environment

The action, efficacy, and stability of CORM-2 can be influenced by environmental factors. For instance, the presence of an excess of free histidine or human serum albumin can completely abolish the strong CO-independent action of CORM-2 on Kv11.1 and Kv1.5 channels . Cysteine and methionine are further potential targets .

Safety and Hazards

Tricarbonyldichlororuthenium(II) dimer is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Tricarbonyldichlororuthenium(II) dimer is used to enhance coagulation and attenuation of vulnerability to fibrinolysis, modify thrombus growth or disintegration, enhance fibrinogen as a substrate for thrombin, and regulate ion transport by gasotransmitters . It is also used as a CO donor for reactive oxygen species mediated bacterial killing . These applications suggest potential future directions in pharmacological studies and therapeutic strategies.

properties

IUPAC Name

carbon monoxide;dichlororuthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6CO.4ClH.2Ru/c6*1-2;;;;;;/h;;;;;;4*1H;;/q;;;;;;;;;;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHHJVKGDCZCCL-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Ru]Cl.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl4O6Ru2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449451
Record name Carbon monooxide--dichlororuthenium (3/1)
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Molecular Weight

512.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22594-69-0, 22941-53-3
Record name Hexacarbonyldi-μ-chlorodichlorodiruthenium
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URL https://commonchemistry.cas.org/detail?cas_rn=22594-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name stereoisomer of Hexacarbonyldi-μ-chlorodichlorodiruthenium
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Carbon monooxide--dichlororuthenium (3/1)
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Record name Carbon monooxide - dichlororuthenium (3:1) [
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Q & A

Q1: How does CORM-2 release Carbon Monoxide (CO)?

A: CORM-2 spontaneously releases CO in biological systems, although the exact mechanism and rate of release are still under investigation. []

Q2: What are the primary downstream effects of CO released from CORM-2?

A2: CO liberated from CORM-2 exerts a wide range of effects, including:

  • Vasodilation: CO activates soluble guanylyl cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels and subsequent vasodilation. [, ]
  • Anti-inflammatory Action: CORM-2 inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, potentially via suppression of the NF-κB pathway. [, , , , ]
  • Anti-apoptotic Effects: CORM-2 reduces apoptosis in various cell types, including cardiomyocytes, potentially by modulating mitochondrial pathways. [, ]
  • Modulation of Immune Responses: CORM-2 can influence the production of immunoglobulins and the cellular composition of bone marrow. []

Q3: Does CORM-2 interact directly with proteins beyond CO release?

A: Research suggests that the ruthenium-containing core of CORM-2 can interact with hydrophobic sites in proteins like hemoglobin, myoglobin, and heme-binding proteins, potentially influencing their function. [, ]

Q4: What is the molecular formula and weight of CORM-2?

A4: CORM-2 has the molecular formula Ru2Cl4(CO)6 and a molecular weight of 458.08 g/mol.

Q5: What spectroscopic data is available for CORM-2?

A: CORM-2 can be characterized by Infrared spectroscopy, which shows characteristic carbonyl stretching bands. [, ] Additionally, 1H-NMR spectroscopy can be used to investigate CORM-2 binding to amino acids and thiols. []

Q6: How does CORM-2 perform under various conditions?

A: CORM-2 is soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water. [] Its stability and CO release kinetics are influenced by factors such as temperature, pH, and the presence of reducing agents. []

Q7: What are the potential applications of CORM-2?

A7: Based on its biological activity, CORM-2 is being investigated for potential applications in various conditions, including:

  • Sepsis: CORM-2 shows promise in attenuating sepsis-induced organ damage and improving survival rates in animal models. [, , , , ]
  • Myocardial Infarction: CORM-2 exhibits cardioprotective effects against ischemia/reperfusion injury in isolated rat hearts. [, ]
  • Acute Pancreatitis: CORM-2 reduces mortality and tissue damage in mouse models of acute pancreatitis. [, ]
  • Diabetic Neuropathy: CORM-2 administration alleviates pain hypersensitivity in diabetic mice. []

A7: CORM-2 is primarily studied for its CO-releasing properties and not as a catalyst in chemical reactions.

Q8: How do structural modifications of CORM-2 affect its activity?

A: While the provided research doesn't directly investigate SAR, it highlights the role of the ruthenium core in interacting with hydrophobic sites. [, ] Further research on structural modifications could be crucial to optimize CO release kinetics, improve solubility, and target specific tissues.

Q9: How stable is CORM-2 under various conditions?

A: CORM-2 is relatively stable in solution but its CO release is accelerated by light and reducing agents. [] Formulation strategies like encapsulation in nanoparticles could be used to control CO release and improve stability. []

A9: Specific information regarding SHE regulations for CORM-2 is not provided in the research, but appropriate safety precautions and handling protocols are essential during research and development.

Q10: How is CORM-2 absorbed, distributed, metabolized, and excreted (ADME)?

A10: Detailed information on the ADME of CORM-2 is limited in the provided research. Further investigations are needed to understand its pharmacokinetic profile and optimize dosing strategies.

Q11: What cell-based assays have been used to study CORM-2?

A11: Researchers have used various cell-based assays to assess the effects of CORM-2, including:

  • Cell Viability Assays: To evaluate the impact of CORM-2 on cell survival. []
  • Flow Cytometry: To analyze cell apoptosis rates, P-selectin expression, and other cellular markers. [, , , , , ]
  • ELISA: To quantify cytokine levels, α-granule contents, and other protein markers in cell culture supernatants. [, , , , , , ]
  • Western Blotting: To examine the expression of various proteins, including signaling pathway components and tight junction proteins. [, , , , , , , , , , , , , ]
  • Immunofluorescence Microscopy: To visualize the distribution of proteins and cellular structures. [, , ]
  • Quantitative Real-time PCR (qRT-PCR): To measure gene expression levels in response to CORM-2 treatment. [, , , ]

Q12: What animal models have been used to study CORM-2?

A12: The provided research employs various animal models, including:

  • Sepsis Models: Cecal ligation and puncture (CLP) in mice and rats. [, , , , ]
  • Myocardial Infarction Models: Langendorff isolated rat hearts and CPR models in rats. [, ]
  • Acute Pancreatitis Models: Caerulein-induced AP in mice. [, ]
  • Diabetic Neuropathy Models: Streptozotocin (Stz)-induced diabetic mice. []
  • Pulmonary Fibrosis Models: Paraquat-induced pulmonary fibrosis in aged mice. []
  • Lung Cancer Models: Orthotopic lung cancer models in mice. []
  • Stress Ulcer Models: Water immersion and restraint stress (WRS) in rats. [, ]
  • Ethanol-Induced Gastric Damage Models: Ethanol administration in rats. []

Q13: Have any clinical trials been conducted with CORM-2?

A13: The provided research does not mention any clinical trials with CORM-2. Further research is needed to assess its safety and efficacy in humans.

Q14: What is the known safety profile of CORM-2?

A: While CORM-2 shows promise in preclinical studies, it is crucial to consider potential toxicities associated with the ruthenium core. Studies have shown that CORM-2 can induce cell lysis at higher concentrations and potentially interact with hydrophobic sites in proteins. [, ]

Q15: What are the potential strategies for targeted delivery of CORM-2?

A: The development of nanoparticles that encapsulate CORM-2 could enhance its delivery to specific tissues and control CO release kinetics. [] Additionally, further research on modifying the CORM-2 structure could improve its targeting capabilities.

Q16: What analytical methods are used to characterize and quantify CORM-2?

A16: Several analytical techniques are employed in the research, including:

  • Gas Chromatography: To measure CO content in tissues and carboxyhemoglobin (COHb) levels in blood. [, , ]
  • Thrombelastography: To assess coagulation kinetics and fibrinolytic vulnerability. [, , ]
  • Clark Oxygen Electrode: To evaluate mitochondrial respiration. []
  • ELISA: To quantify protein levels in various samples. [, , , , , , , , , ]

Q17: How does the solubility of CORM-2 influence its bioavailability?

A: CORM-2 has limited solubility in water, which could impact its bioavailability and efficacy. [, ] Formulation strategies aimed at improving its solubility are essential for its clinical translation.

A: The research highlights the importance of using appropriate controls, such as inactive CORM-2 (iCORM-2), to ensure the validity of experimental results. [, , , , , , , , , , , , ] Maintaining stringent quality control measures throughout development, manufacturing, and distribution is vital for consistent safety and efficacy of CORM-2.

Q18: Does CORM-2 induce any immune responses?

A: The research indicates that CORM-2 can modulate immune responses, including influencing immunoglobulin production and bone marrow cell populations. [] Further investigations are needed to fully understand its immunomodulatory effects and assess potential immunogenicity.

A18: Information on CORM-2 interactions with drug transporters is not provided in the research. Evaluating these interactions is essential to understand its absorption, distribution, and elimination.

A18: The research does not address CORM-2's potential to induce or inhibit drug-metabolizing enzymes. Investigating these interactions is crucial for understanding potential drug-drug interactions and optimizing dosing strategies.

Q19: Is CORM-2 biocompatible?

A: While CORM-2 exhibits promising biological activities, its biocompatibility requires careful evaluation. Concerns exist regarding potential toxicity from the ruthenium core, especially at higher concentrations. [, ]

Q20: Is CORM-2 biodegradable?

A20: Information about the biodegradability of CORM-2 is not provided in the research. Understanding its degradation pathway and potential metabolites is essential for assessing its safety and environmental impact.

Q21: Are there any alternative CO-releasing molecules (CORMs)?

A21: Yes, various CORMs are being developed with different core structures and CO release profiles, aiming to optimize efficacy and minimize potential toxicity.

A21: The research does not discuss specific strategies for recycling or waste management of CORM-2. Considering the presence of ruthenium, responsible disposal methods and potential recycling strategies are essential to minimize environmental impact.

A21: The research utilizes standard laboratory equipment and techniques, including cell culture facilities, animal models, and various analytical instruments, highlighting the need for well-equipped research infrastructure to advance CORM-2 research.

Q22: When was CORM-2 first developed and what are the major milestones in its research?

A: CORM-2 was one of the first widely used and commercially available CORMs. [] Major milestones in its research include the discovery of its wide range of biological activities, including vasodilation, anti-inflammatory effects, and anti-apoptotic properties.

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